5-Bromo-4-fluoroisatoic anhydride
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Overview
Description
5-Bromo-4-fluoroisatoic anhydride is a chemical compound with the CAS Number: 1440535-66-9 . It has a molecular weight of 260.02 and its linear formula is C8H3BrFNO3 .
Molecular Structure Analysis
The InChI code for 5-Bromo-4-fluoroisatoic anhydride is 1S/C8H3BrFNO3/c9-4-1-3-6 (2-5 (4)10)11-8 (13)14-7 (3)12/h1-2H, (H,11,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
5-Bromo-4-fluoroisatoic anhydride is a solid at room temperature . It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Synthesis and Chemical Manipulation
5-Bromo-4-fluoroisatoic anhydride serves as a versatile chemical intermediary in the synthesis of complex organic compounds. The unique halogen-rich structure of compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine provides a foundation for synthesizing pentasubstituted pyridines with desired functionalities, enabling further chemical manipulations (Wu et al., 2022). This highlights its potential in medicinal chemistry research as a building block for crafting compounds with specific molecular properties.
Chemoselective Functionalization
The compound exhibits chemoselective functionalization properties, as demonstrated in the selective amination of 5-bromo-2-chloro-3-fluoropyridine. This process, under specific conditions, facilitates the exclusive substitution of bromide or chloro positions, revealing its potential for designing molecules with precise structural features (Stroup et al., 2007).
Versatile Synthesis Pathways
5-Bromo-4-fluoroisatoic anhydride also plays a role in creating a variety of substituted pyridines and pyridones. For instance, the synthesis pathway involving ortho-lithiation followed by a Suzuki reaction demonstrates its utility in creating 3,5-disubstituted 2-fluoropyridines with high yields, which can then be transformed into corresponding pyridones (Sutherland & Gallagher, 2003). These processes underscore its adaptability in synthesizing a broad spectrum of derivatives for various scientific applications.
Contributions in Anticancer Research
Derivatives of 5-Bromo-4-fluoroisatoic anhydride, like 5-bromo-3-substituted-hydrazono-1H-2-indolinones, have been synthesized and assessed for their cytotoxicity against cancer cell lines, presenting a potential avenue for developing new anticancer agents (Karalı et al., 2002). This indicates its significant role in medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic applications.
Fluorescence and Imaging Applications
The compound is instrumental in synthesizing fluorogenic substrates like 4-bromo-1,8-naphthalimide derivatives, which are used for live cell imaging to visualize the activity of enzymes associated with cancer. Such substrates can distinguish between cancerous and normal cells, showcasing the compound’s utility in diagnostic and research settings (Fujikawa et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302+H312+H332-H315-H319-H335, indicating potential harm if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Mode of Action
It is known that anhydrides like 5-bromo-4-fluoroisatoic anhydride can react with nucleophiles, which could potentially lead to various biochemical interactions .
Biochemical Pathways
It is known that anhydrides can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
properties
IUPAC Name |
6-bromo-7-fluoro-1H-3,1-benzoxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO3/c9-4-1-3-6(2-5(4)10)11-8(13)14-7(3)12/h1-2H,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIGHJQLNMQVPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)NC(=O)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-fluoroisatoic anhydride | |
CAS RN |
1440535-66-9 |
Source
|
Record name | 6-bromo-7-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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